molecular formula C17H25NO5 B14008422 Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate CAS No. 6416-88-2

Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate

Katalognummer: B14008422
CAS-Nummer: 6416-88-2
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: LKLYQPRLMQYMGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 3,3-diethoxypropyl and formylamino group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3,3-diethoxypropylamine and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Ethyl 4-aminobenzoate is dissolved in an appropriate solvent, such as ethanol.

    Step 2: 3,3-diethoxypropylamine is added to the solution, followed by the slow addition of formic acid.

    Step 3: The reaction mixture is heated under reflux for several hours to ensure complete reaction.

    Step 4: The product is then isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, pain, or other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate can be compared with other similar compounds, such as:

    Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.

    Procaine: Another local anesthetic with a similar structure but different pharmacological properties.

    Tetracaine: A more potent local anesthetic with a longer duration of action.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoate derivatives.

Eigenschaften

CAS-Nummer

6416-88-2

Molekularformel

C17H25NO5

Molekulargewicht

323.4 g/mol

IUPAC-Name

ethyl 4-[3,3-diethoxypropyl(formyl)amino]benzoate

InChI

InChI=1S/C17H25NO5/c1-4-21-16(22-5-2)11-12-18(13-19)15-9-7-14(8-10-15)17(20)23-6-3/h7-10,13,16H,4-6,11-12H2,1-3H3

InChI-Schlüssel

LKLYQPRLMQYMGS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CCN(C=O)C1=CC=C(C=C1)C(=O)OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.